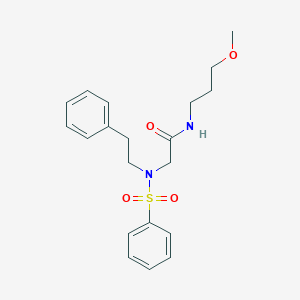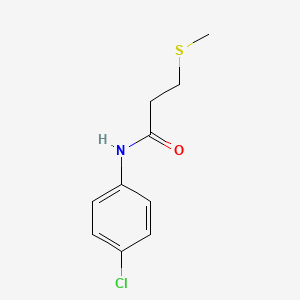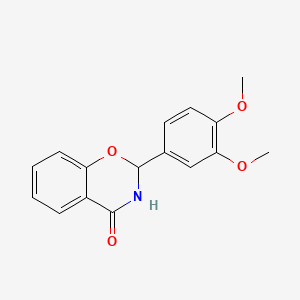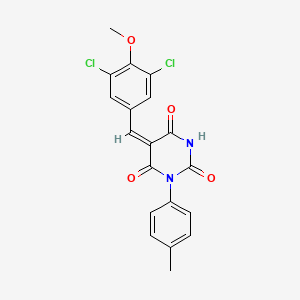
3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, also known as EMPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMPC is a pyrazole-based compound that has shown promising results in scientific research, particularly in the areas of cancer treatment, anti-inflammatory effects, and neuroprotection.
Mecanismo De Acción
The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the inhibition of various signaling pathways that are involved in cancer progression and inflammation. 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been found to inhibit the PI3K/Akt/mTOR pathway, which is responsible for cell proliferation and survival. 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide also inhibits the NF-κB pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been found to have a wide range of biochemical and physiological effects. Studies have shown that 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can induce cell cycle arrest, inhibit cell migration and invasion, and promote cell death in cancer cells. Additionally, 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been found to reduce oxidative stress and inflammation in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in lab experiments is its high specificity towards cancer cells and its ability to induce apoptosis in cancer cells. Additionally, 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been found to have low toxicity in animal models. However, one of the limitations of using 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. One potential area of research is the development of more efficient synthesis methods for 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide and its potential applications in other areas such as neuroprotection. Finally, more studies are needed to determine the optimal dosage and administration route for 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in various animal models.
Métodos De Síntesis
The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves the reaction of 4-ethoxy-3-methoxybenzaldehyde and hydrazine hydrate in the presence of acetic acid, followed by the reaction with ethyl acetoacetate and hydrazine hydrate. The resulting compound is then subjected to cyclization with the help of phosphorous oxychloride and triethylamine. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in cancer treatment. Studies have shown that 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibits anti-tumor effects by inducing apoptosis and inhibiting angiogenesis in cancer cells. Additionally, 3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has been found to have anti-inflammatory effects by suppressing the production of inflammatory cytokines and reducing oxidative stress.
Propiedades
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-3-20-11-5-4-8(6-12(11)19-2)9-7-10(17-16-9)13(18)15-14/h4-7H,3,14H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDZOBLCOSMUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5061180.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-(2-fluorophenyl)acetamide](/img/structure/B5061188.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B5061190.png)

![11-(2-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5061211.png)

![N-benzyl-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5061219.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B5061224.png)
![2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5061232.png)




![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide](/img/structure/B5061278.png)